2,3-Dimethyl-6-azaspiro[4.5]decane
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Overview
Description
2,3-Dimethyl-6-azaspiro[4.5]decane is a spiro compound characterized by a unique bicyclic structure where a nitrogen atom is incorporated into one of the rings. This compound is part of the broader class of azaspiro compounds, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-azaspiro[4.5]decane typically involves the cyclization of appropriate precursors under specific conditions. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process . Another approach includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials, leading to the formation of the spiro compound through alkylation and heterocyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the laboratory methods mentioned above.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitrogen-containing ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or adjacent carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced nitrogen derivatives
Scientific Research Applications
2,3-Dimethyl-6-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spiro compounds and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to downstream effects. The exact pathways depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4-azaspiro[4.5]decane: Known for its anticancer activity.
2-Azaspiro[4.5]decane-3-one: Used in various synthetic applications.
8-Oxa-2-azaspiro[4.5]decane: Promising for the production of biologically active compounds.
Uniqueness
2,3-Dimethyl-6-azaspiro[4.5]decane stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethyl groups enhance its stability and reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,3-dimethyl-6-azaspiro[4.5]decane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-9-7-11(8-10(9)2)5-3-4-6-12-11/h9-10,12H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOHFNIOHIYKON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCCCN2)CC1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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